molecular formula C19H24N2O2 B2403902 N-(3-(4-(dimethylamino)phenyl)propyl)-2-methoxybenzamide CAS No. 953197-07-4

N-(3-(4-(dimethylamino)phenyl)propyl)-2-methoxybenzamide

Cat. No. B2403902
CAS RN: 953197-07-4
M. Wt: 312.413
InChI Key: LVWUIJORWZPZOS-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that likely contains a benzamide group (a carboxamide derived from a benzoic acid) and a dimethylamino group (a secondary amine with two methyl groups). It may have applications in various fields such as medicinal chemistry, materials science, or synthetic chemistry .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions or radical polymerizations . For example, a new coumarin derivative was synthesized by the condensation of 3-acetyl-4-hydroxycoumarin with 4-N,N-dimethylaminobenzaldehyde in the presence of piperidine in ethanol .

Scientific Research Applications

Organic Chemistry and Synthesis

  • Directed Metalations in Arylselenobenzamide Derivatives : A study on derivatives similar to N-(3-(4-(dimethylamino)phenyl)propyl)-2-methoxybenzamide showed that directed metalations of arylseleno benzamide derivatives could lead to the synthesis of selenoxanthones. This process highlights the compound's role in synthesizing complex organic molecules with potential biological activities (Brennan, Donnelly, & Detty, 2003).

Pharmacological Applications

  • Gastrointestinal Prokinetic Activity : A structural modification study produced benzamide derivatives, indicating potential gastrointestinal prokinetic and antiemetic activities. Such studies reveal the compound's relevance in developing new therapeutic agents (Sakaguchi et al., 1992).

Materials Science

  • Photoinduced Charge Transfer : Research into N-aryl-substituted aminostilbenes, related in structure to the compound , explored the substituent-dependent photoinduced intramolecular charge transfer. This work is crucial for developing materials with specific optical properties (Yang et al., 2004).

Cancer Research

  • Histone Deacetylase Inhibition : N-acylhydrazone derivatives, designed from the structure of trichostatin A, showed potent inhibition of histone deacetylase 6/8, suggesting the compound's potential in cancer therapy (Rodrigues et al., 2016).

Antimicrobial Studies

  • Inhibition of Cell Division in Bacillus subtilis : A benzamide derivative was found to inhibit cell division in Bacillus subtilis by targeting the cell division system involving FtsZ function. This points to potential antimicrobial applications (Ohashi et al., 1999).

properties

IUPAC Name

N-[3-[4-(dimethylamino)phenyl]propyl]-2-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c1-21(2)16-12-10-15(11-13-16)7-6-14-20-19(22)17-8-4-5-9-18(17)23-3/h4-5,8-13H,6-7,14H2,1-3H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVWUIJORWZPZOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCCNC(=O)C2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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